molecular formula C10H6F6N2 B14273205 (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene CAS No. 137731-01-2

(E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene

Cat. No.: B14273205
CAS No.: 137731-01-2
M. Wt: 268.16 g/mol
InChI Key: HOKHIQXTGNETNS-UHFFFAOYSA-N
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Description

(E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene is a synthetic organic compound characterized by the presence of a hexafluorobut-1-en-1-yl group and a phenyldiazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene typically involves the reaction of hexafluorobut-1-ene with a suitable diazene precursor under controlled conditions. The reaction may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The hexafluorobut-1-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its fluorinated moiety can be particularly useful in imaging and diagnostic applications.

Medicine

Potential medical applications include the development of new pharmaceuticals or therapeutic agents. The compound’s unique properties may offer advantages in drug design and delivery.

Industry

In industry, this compound can be used in the production of specialty chemicals, materials, and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated diazenes and related organic molecules with similar structural features. Examples include:

  • (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-methyldiazene
  • (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-ethyldiazene

Uniqueness

What sets (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene apart is its specific combination of a hexafluorobut-1-en-1-yl group and a phenyldiazene moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

CAS No.

137731-01-2

Molecular Formula

C10H6F6N2

Molecular Weight

268.16 g/mol

IUPAC Name

1,3,3,4,4,4-hexafluorobut-1-enyl(phenyl)diazene

InChI

InChI=1S/C10H6F6N2/c11-8(6-9(12,13)10(14,15)16)18-17-7-4-2-1-3-5-7/h1-6H

InChI Key

HOKHIQXTGNETNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC(=CC(C(F)(F)F)(F)F)F

Origin of Product

United States

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